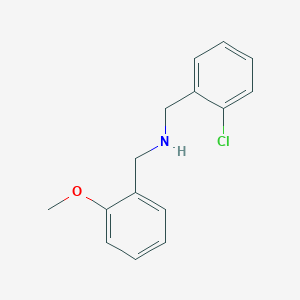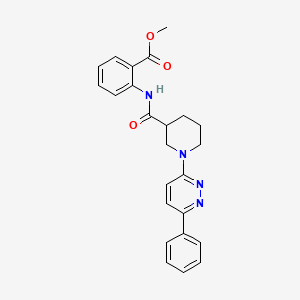![molecular formula C12H21ClN2O3 B2783073 Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate CAS No. 2411194-20-0](/img/structure/B2783073.png)
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate, also known as ECA, is a chemical compound used in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields. In
科学的研究の応用
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, as mentioned earlier. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, as mentioned earlier. It has also been shown to have an effect on the GABAergic system, which can lead to a reduction in anxiety and stress. Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
One advantage of using Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its properties and effects. Another advantage is that it has been shown to have potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. However, a limitation of using Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
将来の方向性
There are several future directions for the study of Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate. One direction is to further investigate its potential applications in medicinal chemistry, drug discovery, and neuroscience. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target the GABAergic system or acetylcholinesterase. Additionally, the synthesis of new derivatives of Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate could lead to the discovery of compounds with improved properties and effects.
合成法
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate can be synthesized through a multi-step process starting from piperidine. The first step involves the protection of the amine group in piperidine using a protecting group. This is followed by the acylation of the protected amine group using chloroacetyl chloride. The resulting intermediate is then deprotected to obtain the final product, Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate.
特性
IUPAC Name |
ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-3-18-12(17)15-6-4-10(5-7-15)9(2)14-11(16)8-13/h9-10H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWTZOLDHRVIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(2-chloroacetamido)ethyl]piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)


![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2782994.png)


![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)

![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)
![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)
